molecular formula C19H22N6OS B2924470 (2,4-dimethylthiazol-5-yl)(4-(2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone CAS No. 1396685-64-5

(2,4-dimethylthiazol-5-yl)(4-(2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone

Cat. No.: B2924470
CAS No.: 1396685-64-5
M. Wt: 382.49
InChI Key: FLCKCZQDAWQJIA-UHFFFAOYSA-N
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Description

(2,4-dimethylthiazol-5-yl)(4-(2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone is a chemical compound offered for research purposes. Its molecular structure incorporates a 2,4-dimethylthiazole moiety linked via a methanone group to a piperazine ring which is further connected to a 2-methyl-6-(1H-pyrrol-1-yl)pyrimidine group. This specific architecture suggests potential as a scaffold for investigating kinase inhibition. Structural analogs featuring the (thiazol-5-yl)pyrimidine core have been identified as potent and selective inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle and transcription, and are considered promising targets in oncology research . Furthermore, the 2,4-dimethylthiazole group is a feature present in compounds developed as inhibitors for other targets, such as Phosphodiesterase 10A (PDE10A), indicating the versatility of this heterocyclic system in medicinal chemistry . The piperazine ring is a common pharmacophore that can enhance solubility and contribute to binding affinity, frequently appearing in drug discovery campaigns for various diseases . This product is intended for use in biochemical research, enzyme inhibition assays, and early-stage drug discovery investigations. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the relevant safety data sheet prior to use.

Properties

IUPAC Name

(2,4-dimethyl-1,3-thiazol-5-yl)-[4-(2-methyl-6-pyrrol-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6OS/c1-13-18(27-15(3)20-13)19(26)25-10-8-24(9-11-25)17-12-16(21-14(2)22-17)23-6-4-5-7-23/h4-7,12H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLCKCZQDAWQJIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)N2CCN(CC2)C3=NC(=NC(=C3)N4C=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2,4-dimethylthiazol-5-yl)(4-(2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone is a complex organic molecule that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H22N4OSC_{17}H_{22}N_4OS. It features a thiazole moiety, a pyrimidine ring, and a piperazine group, which contribute to its diverse biological activities. The presence of these functional groups suggests potential interactions with various biological targets, making it a subject of interest for drug development.

Research indicates that similar compounds with thiazole and pyrimidine structures can modulate cellular pathways by interacting with specific proteins. For instance, compounds containing thiazole rings have been shown to inhibit cyclin-dependent kinase 9 (CDK9), leading to reduced transcription of anti-apoptotic proteins such as Mcl-1, which is crucial in cancer cell survival .

Biochemical Pathways:

  • Inhibition of CDK9: This action reduces RNA polymerase II transcription.
  • Impact on Cytokine Production: The compound may suppress Th2 cell differentiation by disrupting interactions between GATA family proteins, which are essential for immune responses .

Anticancer Potential

Several studies have explored the anticancer properties of thiazole derivatives. For example, a series of thiazole-linked compounds demonstrated significant cytotoxicity against various cancer cell lines, including HCT116 and HepG2 . The SAR analysis revealed that modifications on the thiazole ring could enhance anticancer activity.

Table 1: Anticancer Activity of Thiazole Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism
Compound AHCT11610CDK9 Inhibition
Compound BHepG215Apoptosis Induction
Compound CHT-2912Anti-apoptotic Protein Reduction

Anticonvulsant Activity

The anticonvulsant properties of thiazole derivatives have also been documented. Certain analogues exhibited significant protection in seizure models, with median effective doses indicating their potential utility in treating epilepsy .

Case Studies

Case Study 1: CDK9 Inhibition
A study on substituted 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines showed that these compounds could effectively inhibit CDK9, leading to apoptosis in human cancer cells. The lead compound demonstrated nanomolar potency and selectivity for CDK9 over CDK2, highlighting the therapeutic potential of targeting this pathway .

Case Study 2: Thiazole in Cancer Therapy
In another investigation, thiazole-containing compounds were tested against a panel of six human cancer cell lines. Results indicated that specific substitutions on the thiazole ring enhanced cytotoxicity and selectivity towards cancer cells while sparing normal cells .

Comparison with Similar Compounds

Aurora Kinase Inhibitor (Compound 21, )

  • Structure: 1-(4-(4-(4-(2-Amino-4-methylthiazol-5-yl)pyrimidin-2-ylamino)phenyl)piperazin-1-yl)ethanone.
  • Molecular Formula : C₂₀H₂₄N₆OS.
  • Molecular Weight : 396.5 g/mol.
  • Activity : Aurora Kinase inhibitor with 100% purity (RP-HPLC) and demonstrated efficacy in cancer cell models.
  • Key Feature : Substituted thiazole linked to pyrimidine via a piperazine-amide bridge, emphasizing the role of the thiazole-pyrimidine motif in kinase binding .

Thiazolo-Triazole Derivative ()

  • Structure: 1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-isopropylphenyl)methyl)piperazin-1-yl)ethanone.
  • Molecular Formula : C₂₂H₂₉N₅O₂S.
  • Molecular Weight : 427.6 g/mol.
  • Key Feature: Incorporates a thiazolo-triazole fused system, with a piperazine-ethanone linker. The triazole-thiazole fusion may enhance metabolic stability compared to simpler thiazole derivatives .

Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives ()

  • Representative Compounds : Pyrazolo[3,4-d]pyrimidines (e.g., compounds 2, 3) and pyrazolo[4,3-e]triazolo[1,5-c]pyrimidines (e.g., compounds 6, 8).
  • Structural Features : Rigid pyrazole-pyrimidine or pyrazole-triazole-pyrimidine scaffolds.
  • Activity: These compounds exhibit isomerization behavior under varied reaction conditions, influencing their pharmacokinetic profiles.

Thiazolidinone Derivatives ()

  • Representative Compounds : 5-(3,5-Diaryl-4,5-dihydropyrazol-1-ylmethylene)-2-thioxothiazolidin-4-ones (e.g., compounds 3–11).
  • Synthesis: Refluxing thiazolidinone precursors with diarylpyrazoles in ethanol.

Comparative Analysis Table

Compound Class Example Structure Molecular Weight (g/mol) Key Functional Groups Biological Activity/Notes Reference
Target Compound (2,4-Dimethylthiazol-5-yl)(pyrimidin-piperazin-yl)methanone ~450 (estimated) Thiazole, pyrimidine, piperazine, pyrrole Hypothesized kinase inhibition
Aurora Kinase Inhibitor (21) Thiazole-pyrimidine-piperazine-amide 396.5 Amino-thiazole, pyrimidine, piperazine Aurora Kinase inhibition, anticancer
Thiazolo-Triazole Derivative Thiazolo-triazole-piperazine-ethanone 427.6 Thiazolo-triazole, piperazine, ethanone Structural complexity for stability
Pyrazolopyrimidine Pyrazolo[3,4-d]pyrimidin-4-yl-hydrazine ~250–300 (estimated) Pyrazole, pyrimidine Isomerization-dependent activity
Thiazolidinone 5-(Diarylpyrazolylmethylene)-2-thioxothiazolidin-4-one ~350–400 (estimated) Thiazolidinone, pyrazole Antioxidant/antimicrobial potential

Research Findings and Implications

  • Kinase Inhibition : The Aurora Kinase inhibitor (Compound 21) demonstrates that thiazole-pyrimidine-piperazine hybrids are viable scaffolds for targeting ATP-binding pockets in kinases. The target compound’s pyrrole substituent may enhance hydrophobic interactions with kinase targets .
  • Isomerization Effects : Pyrazolopyrimidines () undergo structural isomerization, which could inform stability studies for the target compound’s pyrimidine-pyrrole moiety under physiological conditions .
  • Synthetic Flexibility: Thiazolidinones () and thiazolo-triazoles () highlight the synthetic adaptability of sulfur-containing heterocycles, suggesting routes to optimize the target compound’s bioavailability .

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